4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide
Description
This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine-dione core substituted with a phenyl group at position 3 and an acetamido-benzamide moiety at position 1. The compound’s core scaffold is structurally analogous to kinase inhibitors and topoisomerase modulators, though its specific biological targets remain under investigation .
Properties
CAS No. |
877656-83-2 |
|---|---|
Molecular Formula |
C25H18N4O5 |
Molecular Weight |
454.442 |
IUPAC Name |
4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C25H18N4O5/c26-23(31)15-10-12-16(13-11-15)27-20(30)14-28-21-18-8-4-5-9-19(18)34-22(21)24(32)29(25(28)33)17-6-2-1-3-7-17/h1-13H,14H2,(H2,26,31)(H,27,30) |
InChI Key |
QPCVFPWPNITBBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be catalyzed by various acids, including oxalic acid, and can be performed under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This could include the use of solvent-free conditions, robust reaction setups, and efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its antibacterial, antiviral, and antitumor activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include derivatives with variations in the acetamido side chain or substitutions on the phenyl ring. Below is a comparative analysis based on available data:
Key Findings
Substituent Effects on Solubility :
- The target compound’s benzamide group likely improves aqueous solubility compared to the methoxyphenyl analogue , which is critical for oral bioavailability.
- Methoxyphenyl derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability but limiting solubility.
Biological Activity: While direct activity data for the target compound is scarce, structurally related pyrimido[4,5-d]pyrimidinones (e.g., ) demonstrate nanomolar inhibition of kinases like EGFR and BRAF. Chromenone-pyrimidine hybrids (e.g., Example 53 ) show antitumor activity, highlighting the therapeutic relevance of fused heterocycles.
Synthetic Accessibility :
- The methoxyphenyl analogue is synthesized via coupling of the benzofuropyrimidine core with 2-methoxyphenylacetic acid, whereas the target compound likely requires benzamide-specific coupling reagents.
Biological Activity
4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the benzofuro[3,2-d]pyrimidine core and subsequent acetamido and benzamide functionalization. The synthetic pathway often includes intermediate compounds that exhibit varying degrees of biological activity.
Anticancer Properties
Research indicates that derivatives of benzofuro[3,2-d]pyrimidine compounds exhibit significant anticancer activity. A study evaluated a series of related compounds for their effects on various human tumor cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range against breast cancer and leukemia cell lines, suggesting potent cytotoxicity.
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 2b | 10 | Breast Cancer |
| 6e | 1.35 | Leukemia |
| 6k | 2.18 | Lung Cancer |
These findings suggest that the compound's structure may play a crucial role in its ability to inhibit cancer cell proliferation.
Antiviral Activity
The compound's potential as an antiviral agent has also been explored, particularly against SARS-CoV-2. A recent study highlighted the efficacy of similar fused flavonoids as inhibitors of the 3-chymotrypsin-like cysteine protease (3CLpro), a key enzyme in the viral life cycle. Molecular docking studies demonstrated favorable binding interactions with the target enzyme.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and viral replication.
Case Studies
-
Antitumor Activity : In vitro studies conducted on various tumor cell lines revealed that compounds with similar structures inhibited cell growth effectively at concentrations below 20 μM.
"The dihydrobenzofuran derivatives constitute a new group of antimitotic agents that inhibit tubulin polymerization."
- Antiviral Studies : A study focusing on the inhibition of SARS-CoV-2 reported that synthesized derivatives demonstrated IC50 values comparable to known antiviral agents, indicating their potential as therapeutic candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
